6-Bromo-3-(2-methoxy-ethoxy)-pyridine-2-carboxylic acid methyl ester
Overview
Description
6-Bromo-3-(2-methoxy-ethoxy)-pyridine-2-carboxylic acid methyl ester is a chemical compound with a complex structure that includes a bromine atom, a methoxyethoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-methoxy-ethoxy)-pyridine-2-carboxylic acid methyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of a pyridine derivative, followed by the introduction of the methoxyethoxy group through an etherification reaction. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-methoxy-ethoxy)-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-3-(2-methoxy-ethoxy)-pyridine-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-methoxy-ethoxy)-pyridine-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyethoxy)-pyridine-2-carboxylic acid methyl ester: Lacks the bromine atom, which may affect its reactivity and applications.
6-Chloro-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid methyl ester: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.
6-Bromo-3-(2-ethoxyethoxy)-pyridine-2-carboxylic acid methyl ester: Similar structure but with an ethoxyethoxy group instead of methoxyethoxy, affecting its solubility and reactivity.
Uniqueness
The presence of the bromine atom and the methoxyethoxy group in 6-Bromo-3-(2-methoxy-ethoxy)-pyridine-2-carboxylic acid methyl ester gives it unique chemical properties, such as increased reactivity in substitution reactions and specific interactions with biological targets. These features make it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 6-bromo-3-(2-methoxyethoxy)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-14-5-6-16-7-3-4-8(11)12-9(7)10(13)15-2/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCQISZXSHYKOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(N=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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